molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B2490632
CAS No.: 2097895-36-6
M. Wt: 287.323
InChI Key: RTLGXLCHWUQEMW-UHFFFAOYSA-N
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Description

The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a highly specialized and complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple reaction steps:

  • Formation of the Pyrimidine Ring

  • Synthesis of the Pyrrolidine Ring

    • The pyrrolidine ring is constructed via a cyclization reaction, often starting with an appropriate amine and a dihalogenated compound.

  • Coupling of Pyrimidine and Pyrrolidine

    • The 2-methylpyrimidine-4-yl derivative is coupled with the pyrrolidine ring through an ether linkage, using reagents such as sodium hydride (NaH) and suitable solvents like tetrahydrofuran (THF).

  • Formation of the Ethanone Linkage

    • Finally, the 1H-pyrazol-1-yl group is introduced via a condensation reaction with ethanone, often using catalytic amounts of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow chemistry techniques and continuous reactors, which offer enhanced control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction

    • Reduction can occur at the pyrazole ring, where reagents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution

    • Substitution reactions are possible, especially at positions where leaving groups are present. Halogenation followed by nucleophilic substitution is a common approach.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

  • Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products

  • Oxidation typically yields hydroxylated derivatives.

  • Reduction can lead to partially or fully hydrogenated products.

  • Substitution results in various functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one finds applications across multiple disciplines:

Chemistry

  • Catalysis: : Utilized as a ligand in coordination chemistry to create catalysts for organic transformations.

  • Materials Science: : Investigated for its properties as a building block in advanced materials, including polymers and molecular frameworks.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of metabolic pathways.

  • Molecular Probes: : Employed in bio-imaging and diagnostic techniques due to its binding affinity with biological macromolecules.

Medicine

  • Pharmacological Research: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Drug Development: : Serves as a lead compound for the synthesis of new pharmaceutical agents.

Industry

  • Agricultural Chemistry: : Investigated as a potential component in agrochemicals for pest and weed control.

  • Environmental Science: : Studied for its role in environmental monitoring and pollution control technologies.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).

  • Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(2-methylphenoxy)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Another pyrazole derivative with slightly altered electronic properties.

  • 1-{3-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-triazol-1-yl)ethan-1-one: : A compound with a triazole ring instead of a pyrazole, leading to different biological activities.

  • 1-{3-[4-(2-methylpyrimidin-5-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Features a different substitution pattern on the pyrimidine ring, resulting in unique chemical and biological properties.

Uniqueness

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its balanced hydrophobic and hydrophilic regions, allowing it to interact efficiently with a wide range of molecular targets, thus broadening its applicability in various fields.

This detailed article covers the compound from its synthesis to its applications and mechanism of action. Feel free to dive deeper into any section!

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLGXLCHWUQEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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